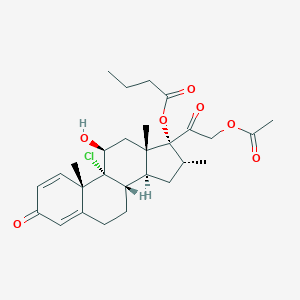

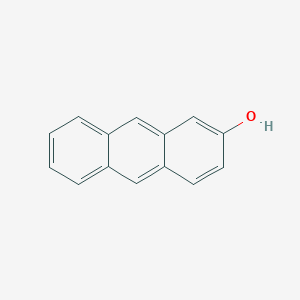

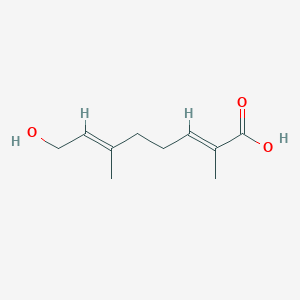

![molecular formula C9H11F2N3O4 B021848 4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone CAS No. 103882-85-5](/img/structure/B21848.png)

4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone

Overview

Description

Synthesis Analysis

The synthesis of related pyrimidinone compounds often involves masking groups to protect the oxo function during synthesis, with a focus on substituting different functional groups to achieve desired properties (ElMarrouni & Heras, 2015). For instance, using the p-benzyloxybenzyloxy group allows for efficient protection and subsequent deprotection under mild acid conditions, enabling the recovery of the pyrimidinone system. This approach may be relevant for synthesizing the specified compound by protecting sensitive functional groups during the synthesis process.

Molecular Structure Analysis

The molecular structure of pyrimidinone derivatives is characterized by their heterocyclic base, which can be modified to include various substituents, influencing the compound's chemical behavior and interaction capabilities. Techniques such as X-ray crystallography provide detailed insights into the stereochemistry and conformation of these molecules, revealing the influence of substitutions on the molecular structure and potential reactivity (Dondoni et al., 2003).

Scientific Research Applications

Crystal and Molecular Structure Analysis

- 4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone is structurally similar to certain pyrimidinone compounds, which have been studied for their crystal and molecular structures using X-ray diffraction and ab initio calculations. These studies provide insights into the amino-oxo tautomerism and planarity of the pyrimidinone ring, contributing to the understanding of intermolecular interactions and structural properties (Craciun, Huang, & Mager, 1998).

Synthesis of Unnatural Amino Acids

- Research has focused on using pyrimidinone derivatives for the synthesis of new unnatural amino acids. This involves masking the oxo function of the pyrimidinone ring and employing a series of standard protecting group transformations. Such synthetic methods can aid in the development of novel compounds with potential biological applications (ElMarrouni & Heras, 2015).

Antiviral Agent Structure

- Pyrimidinone derivatives, which are structurally related to 4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone, have been studied for their potential as antiviral agents. Understanding their molecular structure can inform the development of new therapeutic compounds (Symerský & Holý, 1991).

Antimicrobial Properties

- Synthesis and testing of related pyrimidinone compounds have been conducted to explore their weak inhibitory activity in bacterial reactions. This research contributes to the field of antimicrobial drug development (Kelley & McLean, 1981).

Molecular Recognition and Binding

- Studies on amine-containing, cytosine-based ditopic receptors, which include pyrimidinone structures, have been conducted to understand their binding properties with nucleotides like guanosine monophosphate. This research has implications for molecular recognition and complexation in biochemical processes (Furuta, Magda, & Sessler, 1991).

Mechanism of Action

Target of Action

The primary target of 4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone is the DNA synthesis pathway . This compound is a pyrimidine 2’-deoxyribonucleoside , which means it is structurally similar to the building blocks of DNA and can interact with enzymes involved in DNA synthesis.

Mode of Action

The compound is activated by the enzyme deoxythymidine kinase, forming active metabolites dFdCMP, dFdCDP, and dFdCTP . These metabolites can inhibit DNA synthesis in two ways :

- dFdCTP competes with dCTP for incorporation into the DNA chain. Once incorporated, it prevents the removal of the DNA polymerase, inhibiting DNA synthesis and leading to cell death .

Biochemical Pathways

The compound affects the DNA synthesis pathway, specifically the conversion of ribonucleotides to deoxyribonucleotides by ribonucleotide reductase . By reducing the availability of dCTP, it disrupts the balance of deoxyribonucleotides, which is crucial for accurate DNA replication and repair .

Pharmacokinetics

As a nucleoside analog, it is likely to be well-absorbed and distributed throughout the body, reaching cells where it can be activated by deoxythymidine kinase . The compound’s stability and bioavailability may be influenced by factors such as its formulation and the patient’s metabolic state.

Result of Action

The ultimate result of the compound’s action is cell death . By inhibiting DNA synthesis, it prevents cells from replicating their DNA and dividing. This is particularly effective against rapidly dividing cells, such as cancer cells .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and under -20°C to maintain its stability . Furthermore, the compound’s action can be affected by the cellular environment, such as the presence of the activating enzyme deoxythymidine kinase and the concentration of competing dCTP .

properties

IUPAC Name |

4-amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N3O4/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUQYLNIPVEERB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861138 | |

| Record name | 4-Amino-1-(2-deoxy-2,2-difluoropentofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

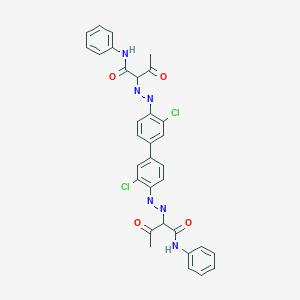

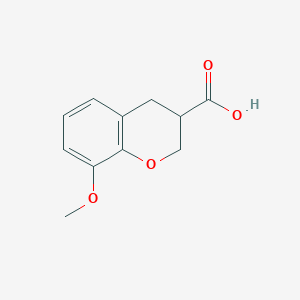

![4-amino-2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid](/img/structure/B21799.png)

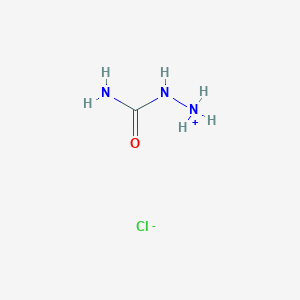

![Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B21803.png)